N-{[2-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide
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Description
N-{[2-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C23H33N3O3 and its molecular weight is 399.535. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of SMR000008696 is the sigma-1 receptor . Sigma-1 receptors are a unique class of intracellular proteins that function as chaperones. They have been implicated in a variety of biological processes, including nociception, which is the sensory nervous system’s response to harmful stimuli .
Mode of Action
SMR000008696 acts as an antagonist at the sigma-1 receptor . Antagonists are substances that inhibit the physiological action of another substance. In this case, SMR000008696 inhibits the action of sigma-1 receptors, thereby modulating the sensory perception of pain .
Biochemical Pathways
It is known that sigma-1 receptors are involved in various cellular processes, including ion channel modulation, protein folding, and lipid transport . By acting as an antagonist at these receptors, SMR000008696 could potentially affect these processes.
Result of Action
The primary result of SMR000008696’s action is its antinociceptive effect , which means it can reduce the sensation of pain . This effect was observed in a study where SMR000008696 showed a dose-dependent anti-allodynic effect in a model of neuropathic pain .
Properties
IUPAC Name |
N-[[2-(2-morpholin-4-ylacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c27-22(17-25-12-14-29-15-13-25)26-11-10-18-6-4-5-9-20(18)21(26)16-24-23(28)19-7-2-1-3-8-19/h4-6,9,19,21H,1-3,7-8,10-17H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIOLFTVDZBWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2C3=CC=CC=C3CCN2C(=O)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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